molecular formula C20H13BrFN7O2 B3205080 6-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1040639-83-5

6-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B3205080
CAS No.: 1040639-83-5
M. Wt: 482.3 g/mol
InChI Key: GRUKSYWRHFXOKZ-UHFFFAOYSA-N
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Description

6-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a [1,2,3]triazolo[4,5-d]pyrimidin-7-one core, a privileged structure known to exhibit potent inhibitory activity against various kinases. The specific substitution pattern, incorporating a 2-bromophenyl-oxadiazole and a 3-fluorobenzyl group, is designed to optimize target binding affinity and selectivity. Kinase inhibitors based on similar triazolopyrimidine scaffolds have been extensively investigated for their therapeutic potential in oncology, with some progressing to clinical trials source . Researchers utilize this compound primarily as a key intermediate or a functional probe to study cellular signaling pathways, enzyme kinetics, and structure-activity relationships (SAR). Its mechanism of action is typically attributed to competitive ATP-binding site inhibition within the kinase domain, thereby modulating downstream phosphorylation events critical for cell proliferation and survival source . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrFN7O2/c21-15-7-2-1-6-14(15)18-24-16(31-26-18)10-28-11-23-19-17(20(28)30)25-27-29(19)9-12-4-3-5-13(22)8-12/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUKSYWRHFXOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC(=CC=C5)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrFN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic synthesis. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

6-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and reduction: The oxadiazole and triazolopyrimidinone rings can undergo redox reactions under appropriate conditions.

    Coupling reactions: The compound can participate in further cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Suzuki-Miyaura coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in organic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the bromine atom can yield various substituted phenyl derivatives, while oxidation and reduction can modify the heterocyclic rings.

Scientific Research Applications

6-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Chemical Biology: Used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 6-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies and molecular docking simulations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related derivatives, emphasizing substituent variations and their implications:

Compound ID Oxadiazole Substituent Benzyl Group Molecular Weight (g/mol) Key Substituent Effects Reference ID
Target Compound 2-Bromophenyl 3-Fluorophenylmethyl 508.42 Bromine enhances lipophilicity; 3-fluorine may improve metabolic stability. -
CAS 1207015-11-9 () 3,4-Dimethylphenyl 4-Fluorophenylmethyl Not specified Methyl groups increase lipophilicity; 4-fluorine alters steric interactions.
CAS 1040639-91-5 () 3,4-Dimethoxyphenyl 3-Fluorophenylmethyl 463.43 Methoxy groups improve solubility via H-bonding; lower molecular weight enhances bioavailability.
Compound 8 () Chlorobenzyl (core differs) Cyclopropyl Not specified Chlorine offers moderate electron withdrawal; cyclopropyl may enhance metabolic stability.

Pharmacological and Physicochemical Trends

  • However, bromine may reduce aqueous solubility, a trade-off observed in halogenated drug candidates .
  • Substituent Position : The 3-fluorophenylmethyl group in the target compound vs. 4-fluorophenylmethyl () alters steric and electronic interactions. Para-substituted fluorines often exhibit better receptor fit in aromatic systems, whereas meta-substitution may influence off-target effects .
  • Electron-Donating vs. Withdrawing Groups : Methoxy substituents () enhance solubility via H-bonding, contrasting with the electron-withdrawing bromine in the target compound. This difference may impact bioavailability and dosing requirements .

Biological Activity

The compound 6-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule that integrates several heterocyclic structures. Its unique chemical properties suggest potential biological activities that warrant detailed investigation.

Chemical Structure

The compound features multiple functional groups and heterocycles which are critical for its biological activity. The presence of the oxadiazole and triazolopyrimidinone moieties are particularly noteworthy as they are often associated with pharmacological effects.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20H13BrFN7O2
Molecular Weight426.25 g/mol

Anticancer Activity

Recent studies have demonstrated that compounds similar to this one exhibit significant anticancer properties. For instance, a related compound showed percent growth inhibitions (PGIs) of up to 86.61% against various cancer cell lines such as SNB-19 and OVCAR-8 . The mechanism of action may involve the modulation of specific molecular targets within cancer cells.

The biological activity of this compound likely involves interaction with specific enzymes or receptors. It may inhibit pathways essential for cancer cell proliferation or induce apoptosis in malignant cells. Detailed biochemical studies and molecular docking simulations are necessary to elucidate these mechanisms.

Case Studies

  • Anticancer Studies : A study involving a series of oxadiazole derivatives reported significant anticancer activity against multiple cell lines. The tested compounds were evaluated for their ability to inhibit cell growth and induce cytotoxicity .
  • Pharmacological Screening : High-throughput screening has identified several small molecules with antagonist activity against specific targets that may be relevant for the compound's activity .

In Vitro Studies

In vitro assays have shown that the compound can effectively inhibit the growth of certain cancer cell lines. The compound's structure allows it to engage in various chemical reactions that enhance its biological efficacy.

ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) profile of similar compounds suggests favorable pharmacokinetics which could translate into effective therapeutic agents .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis of this triazolopyrimidine derivative requires careful optimization of reaction conditions, including solvent selection, temperature control, and catalyst use. For example:

  • Nucleophilic Substitution : The bromophenyl-oxadiazole moiety may require coupling reactions under inert atmospheres (e.g., N₂) to prevent side reactions .
  • Cyclization Steps : Reaction times and stoichiometric ratios of intermediates (e.g., triazole precursors) must be monitored via TLC or HPLC to ensure complete conversion .
  • Purification : Flash chromatography or recrystallization in ethanol/water mixtures can improve yield and purity .
    Methodological Tip: Use real-time analytical techniques (e.g., HPLC-MS) to track reaction progress and identify byproducts .

Q. How is the molecular structure of this compound confirmed post-synthesis?

Structural validation relies on a combination of spectroscopic and computational methods:

  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., fluorophenyl methyl groups) and assess purity .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry in the triazolopyrimidine core .
  • Elemental Analysis : Verify molecular formula accuracy (e.g., Br and F content) .
    Methodological Tip: Cross-validate results using multiple techniques to address spectral overlaps or crystallographic disorder .

Q. What methods are used to assess solubility and drug-likeness properties?

  • SwissADME Predictions : Calculate logP (lipophilicity), topological polar surface area (TPSA), and aqueous solubility to predict bioavailability .
  • Experimental Solubility Testing : Use shake-flask methods in buffers (pH 1.2–7.4) to simulate physiological conditions .
  • Pharmacokinetic Profiling : Compare results to reference drugs (e.g., celecoxib) for lead optimization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced activity?

  • Substituent Modification : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate target binding .
  • Core Scaffold Optimization : Introduce bioisosteres (e.g., replacing oxadiazole with thiadiazole) to improve metabolic stability .
  • Biological Assays : Test analogs against disease-specific targets (e.g., kinases) and correlate structural changes with IC₅₀ values .
    Methodological Tip: Use molecular docking to predict binding modes and prioritize synthetic targets .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .
  • Meta-Analysis : Aggregate data from multiple studies and apply statistical models (e.g., ANOVA) to identify outliers .
  • Mechanistic Studies : Use techniques like surface plasmon resonance (SPR) to validate target engagement independently .

Q. What computational approaches predict target interactions for this compound?

  • Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., in kinases) to assess stability over time .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with the triazole nitrogen) .
  • ADMETox Prediction : Use tools like Schrödinger’s QikProp to prioritize analogs with favorable toxicity profiles .

Q. What strategies improve pharmacokinetics via salt formation or prodrug design?

  • Salt Formation : React the carboxylic acid moiety (if present) with inorganic bases (e.g., NaOH) or organic amines to enhance solubility .
  • Prodrug Derivatization : Mask polar groups (e.g., hydroxyls) with ester linkages to improve membrane permeability .
    Methodological Tip: Monitor salt stability under accelerated storage conditions (40°C/75% RH) .

Q. How can reaction mechanisms in synthesis be analyzed to troubleshoot low yields?

  • Isolation of Intermediates : Characterize transient species (e.g., via LC-MS) to identify rate-limiting steps .
  • Kinetic Studies : Vary temperature or concentration to determine activation energy and propose mechanistic pathways .
  • Computational Chemistry : Use DFT calculations to model transition states and identify steric/electronic barriers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 2
6-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

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